Trypanocidal Potency: 3‑(Oxazolo[4,5‑b]pyridin‑2‑yl)aniline‑Derived Anilide Outperforms Oxazole and Isoxazole Replacements
In a whole‑cell T. b. rhodesiense assay, the 3‑(oxazolo[4,5‑b]pyridin‑2‑yl)anilide core bearing a 3‑furyl group (Compound 5) achieved an IC₅₀ of 91 nM. Replacing the oxazole with an isoxazole (Compound 3) raised the IC₅₀ to >10‑fold the oxazole value, while the unsubstituted oxazole analog (Compound 4) exhibited an IC₅₀ of 1.5 μM [1].
| Evidence Dimension | T. b. rhodesiense whole‑cell inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 91 nM (for 3‑(oxazolo[4,5‑b]pyridin‑2‑yl)anilide with 3‑furyl group) |
| Comparator Or Baseline | Isoxazole analog (Compound 3): >10‑fold less active than oxazole; Oxazole analog (Compound 4): 1.5 μM |
| Quantified Difference | Isoxazole: >10‑fold loss; Oxazole: ~16‑fold lower potency |
| Conditions | Whole‑cell assay against human pathogenic strain T. b. rhodesiense |
Why This Matters
Demonstrates that the oxazolo[4,5‑b]pyridine core is essential for high antiparasitic activity; substituting the oxazole with isoxazole or altering the core eliminates potency, making the 3‑(oxazolo[4,5‑b]pyridin‑2‑yl)aniline scaffold non‑interchangeable.
- [1] Ferrins L, et al. 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides as a novel class of potent inhibitors for the kinetoplastid Trypanosoma brucei, the causative agent for human African trypanosomiasis. Eur J Med Chem. 2013;66:450‑465. View Source
